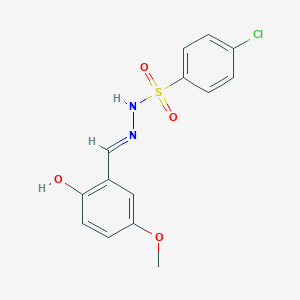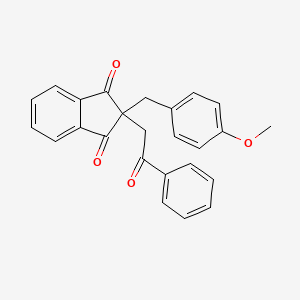
4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. Studies have shown that this compound can inhibit the activity of certain kinases and phosphatases, which are involved in cell growth and division. It may also modulate the activity of various transcription factors and cytokines, which play a key role in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit angiogenesis (the formation of new blood vessels) in tumors. It may also have anti-inflammatory effects, and can modulate the activity of various immune cells. In addition, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide in lab experiments is its potency and specificity. This compound has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, making it a valuable tool for studying these processes. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, this compound can be harmful if not handled properly, and caution should be taken when working with this compound.
Direcciones Futuras
There are many potential future directions for research on 4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide. One area of interest is the development of new anti-cancer therapies based on this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases such as neurological disorders and infectious diseases. In addition, there is ongoing research into the mechanism of action of this compound, and how it can be optimized for use in various applications.
Métodos De Síntesis
The synthesis of 4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide can be achieved through a simple reaction between 4-chlorobenzenesulfonylhydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is then purified through various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
The potential scientific research applications of 4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide are numerous. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties, and can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Other potential applications include the treatment of inflammatory diseases, neurological disorders, and infectious diseases.
Propiedades
IUPAC Name |
4-chloro-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-12-4-7-14(18)10(8-12)9-16-17-22(19,20)13-5-2-11(15)3-6-13/h2-9,17-18H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJPOIRTJHRVAV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone](/img/structure/B5977660.png)
![5-methyl-7-(4-methylphenyl)-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5977681.png)
![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977692.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(3-ethoxypropyl)benzamide](/img/structure/B5977696.png)
![9-(3-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5977698.png)

![1-(diphenylmethyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B5977710.png)
![methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B5977717.png)
![5-[(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methoxy]isoquinoline](/img/structure/B5977718.png)
![3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5977722.png)
![N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5977727.png)
![2,3-dimethylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5977730.png)
![5-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]pyridine-2-carbonitrile](/img/structure/B5977748.png)